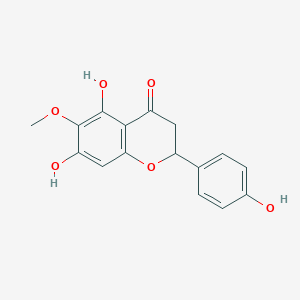

5,7,4'-三羟基-6-甲氧基黄烷酮

描述

Synthesis Analysis

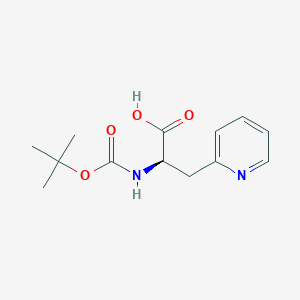

The synthesis of compounds related to 5,7,4'-Trihydroxy-6-methoxyflavanone involves linear steps from known precursors such as 4-chromenone, utilizing chemoselective reductions and selective deprotection techniques (Lee et al., 2016). Cyclization reactions are fundamental in synthesizing such flavonoids, with conditions tailored to promote the formation of the desired flavanone structure (Matsjeh et al., 2017).

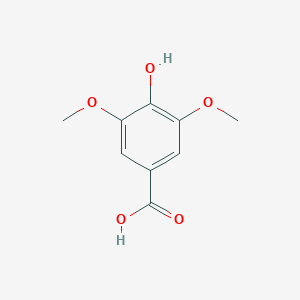

Molecular Structure Analysis

The molecular structure of flavonoids, including 5,7,4'-Trihydroxy-6-methoxyflavanone, is characterized by spectroscopic techniques such as NMR and X-ray diffraction. These methods provide detailed insights into the compound's structural features, including the arrangement of hydroxy and methoxy groups which are crucial for their biological activity (Wang et al., 2014).

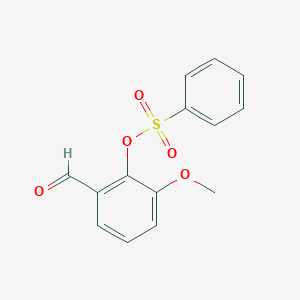

Chemical Reactions and Properties

Flavonoids undergo various chemical reactions, including O-alkylation and dealkylation, which can modify their structure and, consequently, their biological properties. Studies on selective O-alkylation have provided insights into synthesizing derivatives with specific substitutions that may influence the compound's activity (Tominaga & Horie, 1993).

Physical Properties Analysis

The physical properties of flavonoids like 5,7,4'-Trihydroxy-6-methoxyflavanone, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The arrangement of functional groups affects their interaction with solvents and their crystallization behavior, which is essential for their purification and characterization.

Chemical Properties Analysis

The chemical properties of 5,7,4'-Trihydroxy-6-methoxyflavanone, such as reactivity towards oxidation, reduction, and photochemical reactions, are critical for understanding its stability and potential applications. For instance, the photolysis of related compounds can lead to the formation of dimers and other derivatives, which could have distinct biological activities (Chen et al., 2004).

科学研究应用

抗氧化和细胞毒性抑制: 一种结构相似的黄烷酮,来自 Haplopappus rigidus 的 5,3,4-三羟基-7-甲氧基黄烷酮,已被发现以剂量依赖性方式抑制脂质过氧化、细胞毒性,并作为自由基清除剂 (Morales, Paredes, Sierra, & Loyola, 2009)。

抗氧化活性: 另一种相关的类黄酮,5,7,2'-三羟基-5'-甲氧基黄酮,已显示出对 DPPH(抗氧化能力的常见指标)的抗氧化活性,IC50 值范围为 0.21-19.90 mM (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009)。

抗癌潜力: 已合成出 7-羟基-4'-甲氧基黄烷酮和 7-羟基-4'-甲氧基黄酮等化合物,并显示出作为抗宫颈癌和结肠癌细胞的抗癌剂的潜力 (Matsjeh 等人,2017)。

分子结构和网络: 从 Artemisia sphaerocephala Kraschen 中分离出的化合物 5,3',4'-三羟基-7-甲氧基黄烷酮,其对映异构体通过多个 O-H...O 氢键形成三维网络 (Wang 等人,2014)。

抗炎和抗菌活性: 来自雷公藤的新型黄烷酮具有抗炎、抗增殖和抗菌活性,表明在多种疾病中具有潜在的治疗应用 (Zeng 等人,2010)。

呼吸道疾病的补救措施: 来自 Calceolaria thyrsiflora Graham 的黄烷酮 2 对耐甲氧西林金黄色葡萄球菌 (MRSA) 具有中等的抑制活性,并具有有效的抗炎作用,支持其作为呼吸道疾病的传统用途 (Valdés 等人,2020)。

酶诱导: 黄蝉叶中含有黄烷酮和 24 种已知化合物,其中 5 是诱导醌还原酶活性最活跃的化合物 (Su 等人,2003)。

安全和危害

未来方向

The future directions for the study of 5,7,4’-Trihydroxy-6-methoxyflavanone could involve further exploration of its inhibitory effects on NO production and its potential applications in the treatment of conditions related to inflammation and oxidative stress . Additionally, its safety profile should be further investigated to ensure its suitability for potential therapeutic use .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXRFTLSXMRXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,4'-Trihydroxy-6-methoxyflavanone | |

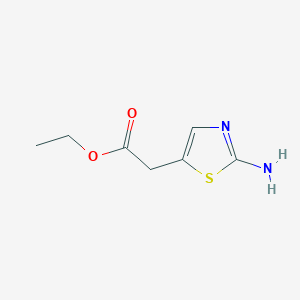

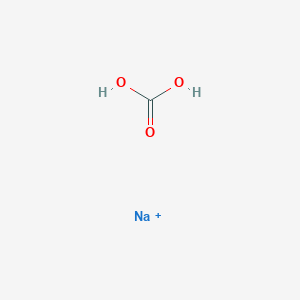

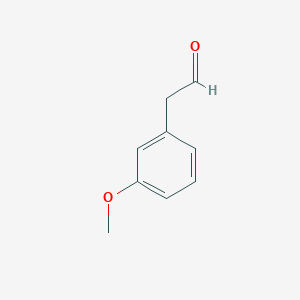

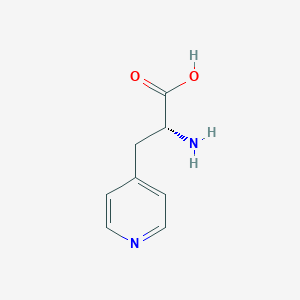

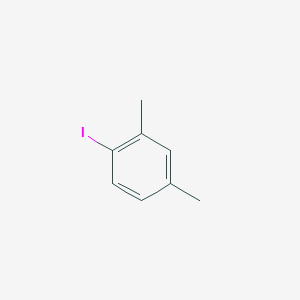

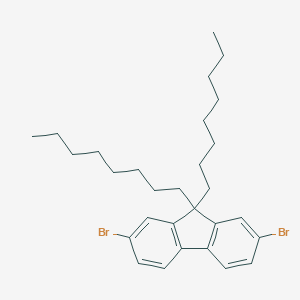

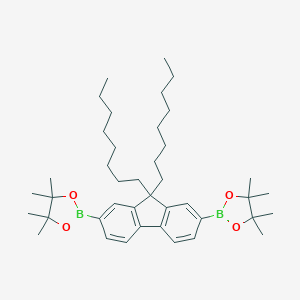

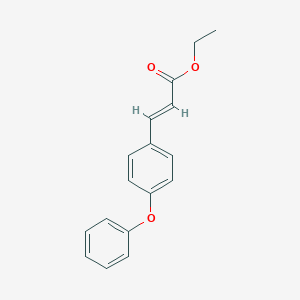

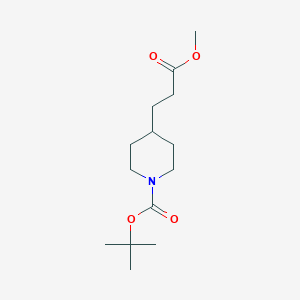

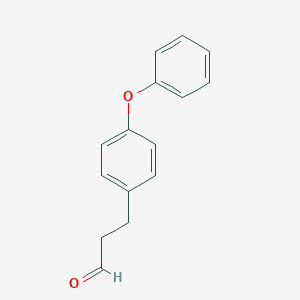

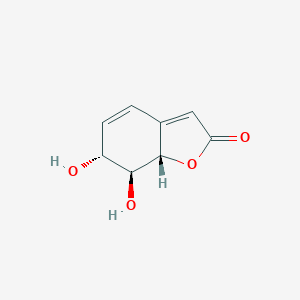

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。